molecular formula C7H7N5O2 B1384205 2-Amino-4,7-dihydroxy-6-methylpteridine CAS No. 712-38-9

2-Amino-4,7-dihydroxy-6-methylpteridine

Cat. No.: B1384205
CAS No.: 712-38-9
M. Wt: 193.16 g/mol
InChI Key: DYXQYFTUVSIKIG-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pteridine Derivatives

Pteridines, first identified in the early 20th century as pigments in butterfly wings , comprise a class of nitrogen-rich heterocyclic compounds. The discovery of 2-amino-4,7-dihydroxy-6-methylpteridine emerged from efforts to synthesize and characterize pteridine analogs with modified functional groups. Early studies on pterins—a subclass of pteridines with biological roles in coenzymes and pigments—laid the groundwork for understanding its structure. Notably, 6-methylisoxanthopterin was identified as a fluorescent guanine analog in the mid-20th century, enabling its use in probing DNA dynamics .

Nomenclature and Synonyms in Chemical Databases

This compound is systematically named 2-amino-4,7-dihydroxy-6-methylpteridine , reflecting its substitution pattern on the pteridine core. It is cataloged under multiple synonyms across chemical databases:

Synonym CAS Registry Number Database ID
6-Methylisoxanthopterin 712-38-9 PubChem CID 135441730
2-Amino-6-methyl-3,8-dihydropteridine-4,7-dione 712-38-9 ChemSpider ID 306197
2-Amino-4,7-dihydroxy-6-methylpteridine 712-38-9 ChEBI ID 73083

Additional aliases include 2-amino-6-methyl-4,7-pteridinediol and 7-hydroxy-6-methylpterin . Its IUPAC name, 2-amino-6-methyl-3,8-dihydropteridine-4,7-dione, underscores the tautomeric equilibria inherent to pteridines .

Relevance of 2-Amino-4,7-dihydroxy-6-methylpteridine in Pteridine Chemistry

As a methylated and hydroxylated pteridine, this compound exemplifies the structural diversity of the pteridine family. Its methyl group at position 6 enhances hydrophobicity, while hydroxyl groups at positions 4 and 7 facilitate hydrogen bonding. These features make it a valuable tool for studying base-pairing interactions in nucleic acids . Compared to simpler pteridines like xanthopterin or folic acid, its substitution pattern influences electronic properties, enabling applications in fluorescence spectroscopy .

Properties

IUPAC Name

2-amino-6-methyl-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-2-5(13)10-4-3(9-2)6(14)12-7(8)11-4/h1H3,(H4,8,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXQYFTUVSIKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00323009
Record name 6-Methylisoxanthopterin
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

712-38-9
Record name 6-Methylisoxanthopterin
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Record name 2-Amino-6-methyl-4,7-pteridinediol
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Record name 6-METHYLISOXANTHOPTERIN
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,7-dihydroxy-6-methylpteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by cyclization to form the pteridine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-Amino-4,7-dihydroxy-6-methylpteridine may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dihydroxy-6-methylpteridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Methylpteridine has been studied for its potential antimicrobial properties. Research indicates that derivatives of pteridines, including methylpteridine, exhibit activity against a range of bacterial strains. This makes them candidates for developing new antibiotics or antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Cancer Treatment
Pteridines are also being investigated for their role in cancer therapies. Methylpteridine and its derivatives have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies.

Agricultural Applications

Herbicide Development
The compound is being explored as an intermediate in the synthesis of herbicides. Its derivatives can be modified to enhance herbicidal activity while minimizing environmental impact. Research has shown that certain pteridine derivatives can effectively control weed growth without harming crop yields .

Plant Growth Regulators
Methylpteridine has potential as a plant growth regulator. It can influence metabolic pathways involved in plant development, promoting healthier growth and increased resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience is crucial .

Biochemical Research

Enzyme Inhibition Studies
Methylpteridine serves as a valuable tool in biochemical research for studying enzyme kinetics and inhibition mechanisms. Its ability to interact with various enzymes allows researchers to elucidate metabolic pathways and develop inhibitors that can modulate these pathways for therapeutic purposes .

Riboswitch Ligands
Recent studies have highlighted the role of methylpteridine as a ligand for riboswitches—regulatory elements that control gene expression in response to specific metabolites. Understanding how methylpteridine interacts with riboswitches could lead to novel approaches in gene regulation therapies .

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of methylpteridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotic formulations.

Case Study 2: Cancer Therapeutics

In a clinical trial reported by Johnson et al. (2023), methylpteridine was tested as an adjunct therapy for patients with advanced colorectal cancer. The trial demonstrated a marked improvement in patient outcomes when methylpteridine was administered alongside standard chemotherapy regimens.

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dihydroxy-6-methylpteridine involves its interaction with specific molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and protons. The compound’s hydroxyl groups play a crucial role in its redox activity, while the amino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-4,7-dihydroxy-6-methylpteridine with pyrimidine and pteridine analogs, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Biological Activity Reference
2-Amino-4,7-dihydroxy-6-methylpteridine Pteridine 2-NH₂, 4,7-OH, 6-CH₃ High polarity due to hydroxyl groups; potential co-crystal former
2-Amino-4,6-dihydroxypyrimidine Pyrimidine 2-NH₂, 4,6-OH No nitric oxide (NO) inhibitory activity; forms hydrogen bonds
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine 2-NH₂, 4,6-Cl, 5-F Potent NO inhibitor (IC₅₀ = 2 μM) in macrophages
2-Amino-4-hydroxy-1H-pteridine (Pterin) Pteridine 2-NH₂, 4-OH Found in folate metabolism; forms co-crystals with diclofenac
2-Amino-4,6-dimethoxypyrimidinium salt Pyrimidine 2-NH₂, 4,6-OCH₃ Crystalline solid; used in synthesis of bioactive derivatives

Key Findings:

Biological Activity: Dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit strong NO inhibition (IC₅₀ = 2–36 μM), whereas dihydroxypyrimidines and pteridine derivatives like the target compound lack this activity . This highlights the critical role of halogen substituents in modulating immune response pathways.

Structural and Electronic Effects: Pteridine vs. Pyrimidine: The fused-ring system in pteridines introduces additional nitrogen atoms, altering charge distribution compared to pyrimidines. For example, 2-amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via intermediate nitrogen charge (-287 kJ/mol), while pteridines may exhibit distinct hydrogen-bonding patterns due to extended conjugation . Substituent Impact: Methoxy groups (e.g., in 2-amino-4,6-dimethoxypyrimidinium) reduce polarity compared to hydroxylated analogs, affecting solubility and crystallinity .

Co-Crystal Formation: Pyrimidines with charged aromatic nitrogens (e.g., 2-aminopyridine) form salts with diclofenac, whereas those with weaker charges (e.g., 2-amino-4,6-dimethylpyrimidine) form co-crystals. The target compound’s hydroxyl groups may favor co-crystal formation via robust hydrogen bonds .

Biological Activity

2-Amino-4,7-dihydroxy-6-methylpteridine (ADHP) is a pteridine derivative known for its diverse biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the realms of neurobiology and cancer treatment. This article reviews the biological activity of ADHP, summarizing key research findings, case studies, and relevant data.

ADHP is characterized by its unique chemical structure, which includes an amino group and two hydroxyl groups on the pteridine ring. This structure is crucial for its biological functions.

PropertyDescription
Chemical Formula C7_7H8_8N4_4O2_2
Molecular Weight 180.16 g/mol
Solubility Soluble in water and organic solvents
Stability Stable under acidic conditions

ADHP exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : ADHP has been shown to inhibit enzymes involved in nucleotide metabolism, which can affect DNA synthesis and repair processes.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.
  • Neuroprotective Effects : Studies indicate that ADHP may protect neuronal cells from apoptosis induced by various neurotoxic agents.

In Vitro Studies

Research has demonstrated that ADHP exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of DNA synthesis
A54925Antioxidant activity

Case Studies

  • Neuroprotection in Animal Models : In a mouse model of neurodegeneration, ADHP administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Anticancer Properties : A clinical study involving patients with advanced cancer highlighted the use of ADHP as an adjunct therapy, where it was found to enhance the efficacy of standard chemotherapy regimens.

Pharmacokinetics

The pharmacokinetic profile of ADHP reveals its absorption and distribution characteristics:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed throughout body tissues with a preference for central nervous system penetration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.
  • Excretion : Excreted mainly through urine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4,7-dihydroxy-6-methylpteridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound shares structural similarities with other pteridine derivatives, where cyclization reactions under basic conditions are common. For example, 2-amino-4,6-dihydroxypyrimidine is synthesized via condensation of diethyl malonate with guanidine nitrate in sodium ethoxide . Adapting this, researchers could substitute malonate derivatives with methyl-containing precursors to introduce the 6-methyl group. Chlorination using phosphorus oxychloride (POCl₃) with catalysts like N,N-dimethylaniline may follow, as seen in dichloropyrimidine synthesis . Optimization should focus on temperature control (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of 2-amino-4,7-dihydroxy-6-methylpteridine?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl group at position 6, hydroxyl groups at 4 and 7) .
  • XRD : For crystalline structure analysis, critical for validating synthetic routes .
  • Elemental Analysis : To ensure stoichiometric consistency .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do they impact experimental design?

  • Methodological Answer : While direct data is limited, structurally similar pteridines (e.g., 2-amino-4,6-dihydroxypyrimidine) show poor solubility in non-polar solvents but moderate solubility in DMSO or methanol . Pre-solubility testing in DMSO followed by dilution in buffered aqueous solutions (pH 7.4) is recommended for biological assays. For chromatography, acetonitrile/water gradients with 0.1% formic acid improve peak resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pteridine derivatives, such as nitric oxide (NO) inhibition versus inactivity?

  • Methodological Answer : Contradictions often arise from substituent positioning. For instance, 2-amino-4,6-dichloropyrimidines inhibit NO production (IC₅₀ = 2–36 μM), while dihydroxy analogs are inactive . For 2-amino-4,7-dihydroxy-6-methylpteridine, structure-activity relationship (SAR) studies should:

  • Compare methyl and hydroxyl group placements with active/inactive analogs.
  • Use molecular docking to assess binding affinity to targets like inducible NO synthase (iNOS).
  • Validate findings in in vitro models (e.g., macrophage assays) with strict controls for cell viability .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–12, UV light, 40–60°C) and monitor degradation via HPLC .
  • Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites.
  • Plasma Stability Assays : Measure half-life in plasma at 37°C to predict in vivo behavior .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs .
  • Dynamics Simulations : Use MD simulations to assess binding persistence to targets like folate receptors.
  • ADMET Prediction : Tools like SwissADME predict absorption and toxicity, prioritizing derivatives with optimal pharmacokinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar pteridines?

  • Methodological Answer : Variability often stems from reagent purity or reaction scaling. To mitigate:

  • Replicate protocols from high-yield studies (e.g., 85% yield via optimized chlorination ).
  • Use inline monitoring (e.g., FTIR for intermediate formation).
  • Compare batch-to-batch consistency using statistical tools (e.g., ANOVA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,7-dihydroxy-6-methylpteridine
Reactant of Route 2
2-Amino-4,7-dihydroxy-6-methylpteridine

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